C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
Description
C-[3-(2-Chloro-Phenyl)-Isoxazol-5-Yl]-Methylamine is an organic compound featuring an isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and a methylamine group at the 5-position. Isoxazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFANZLPHIJGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630142 | |
| Record name | 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-32-2 | |
| Record name | 3-(2-Chlorophenyl)-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
Medicinal Chemistry
C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Pharmacology
The compound's pharmacological profile suggests potential use in treating various neurological disorders. Studies have shown that derivatives of isoxazole compounds can exhibit neuroprotective properties.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential role in neurodegenerative disease therapies.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science, particularly in the development of novel polymers and nanomaterials.
Case Study: Polymer Development
Recent studies have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The integration of isoxazole units into polymer chains has shown improved performance characteristics compared to traditional materials.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antidepressant | |
| Isoxazole Derivative X | Neuroprotective | |
| Isoxazole Derivative Y | Anticancer |
Mechanism of Action
The mechanism of action of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the phenyl ring and functional groups on the isoxazole core significantly influence physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The chloro (Cl), nitro (NO₂), and fluoro (F) substituents are electron-withdrawing, enhancing the electrophilicity of the phenyl ring.
- Functional Groups: The methylamine group in the target compound and its fluoro analog contrasts with the methanol group in the nitro derivative, affecting hydrogen-bonding capacity and bioavailability.
Stability and Reactivity
- Chloro vs. This could make the target compound more versatile in synthetic pathways compared to its fluoro analog .
Research Findings and Limitations
- Methoxy Analog : Used in industrial research, its electron-donating methoxy group may improve solubility but reduce electrophilic reactivity compared to the target compound .
- Structural Contradictions : ’s indole-based compounds differ fundamentally from isoxazole derivatives, limiting direct comparisons. However, shared chloro substituents suggest overlapping bioactivity hypotheses .
Biological Activity
C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, a heterocyclic compound belonging to the isoxazole family, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
- CAS Number : 543713-32-2
The compound features a chlorophenyl group attached to an isoxazole ring, which is linked to a methanamine group. This unique structure contributes to its diverse biological activities.
This compound interacts with specific molecular targets, modulating enzymatic and receptor activities. Its mechanism can involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is critical in melanin production.
- Receptor Modulation : It may bind to receptors involved in neurotransmission or other physiological pathways, influencing cellular responses.
1. Tyrosinase Inhibition
Tyrosinase is an enzyme crucial for melanin synthesis, making it a target for skin-whitening agents. Studies have indicated that this compound exhibits significant inhibitory activity against mushroom tyrosinase.
In comparative studies, it was found that modifications in the structure can lead to enhanced inhibitory effects on tyrosinase activity.
2. Antimicrobial Activity
Research indicates that compounds with similar structures have exhibited antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have revealed that certain derivatives of isoxazole compounds can exhibit selective toxicity against cancer cells while sparing normal cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Analog 1 | B16F10 | 20 | >80 |
| Analog 2 | B16F10 | 2.5 | <50 |
These findings suggest that further exploration of this compound could reveal similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the isoxazole ring and the phenyl group. Research has shown that:
- Substituents at the 3-, 4-, and 5-positions of the phenyl ring can significantly alter the potency and selectivity of the compound.
- The presence of halogens or electron-withdrawing groups enhances binding affinity to target enzymes.
Case Studies
- Inhibition of Melanogenesis : A study demonstrated that analogs of this compound effectively reduced melanin production in B16F10 melanoma cells, indicating potential for use in skin-lightening formulations.
- Antimalarial Activity : Similar compounds have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in inhibiting key metabolic pathways essential for parasite survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common route involves condensation of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, followed by cyclization with ethyl acetoacetate. Final chlorination with phosphorus pentachloride yields the target compound . Optimization can involve varying pH (e.g., NaOH concentration), temperature (60–80°C for cyclization), and stoichiometric ratios of reagents. Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : -NMR should show aromatic protons (δ 7.2–7.8 ppm for o-chlorophenyl) and isoxazole protons (δ 6.5–6.8 ppm). -NMR confirms the isoxazole ring (C-3 at ~160 ppm) and methylamine group (~40 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 208.6 (calculated for CHClNO) with fragmentation patterns indicating loss of Cl () .
- FTIR : Stretching vibrations for C=N (1630–1680 cm) and C-Cl (550–750 cm) .
Q. What purification strategies are recommended to isolate C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine from reaction byproducts?
- Methodological Answer : After synthesis, liquid-liquid extraction (dichloromethane/water) removes unreacted starting materials. Recrystallization from ethanol/water (1:3) enhances purity. For persistent impurities (e.g., uncyclized intermediates), flash chromatography with a gradient of 20–40% ethyl acetate in hexane is effective .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and regioselectivity of the isoxazole ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions, identifying nucleophilic/electrophilic sites. For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at C-4 vs. C-5 positions of the isoxazole ring . Software like Gaussian or ORCA can model substituent effects from the o-chlorophenyl group on ring stability.
Q. What experimental and theoretical approaches resolve contradictions in reported spectral data for structurally analogous isoxazole derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., methylamine protons) may arise from solvent effects or tautomerism. Validate via:
- Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
- Comparative DFT : Simulate solvent-dependent chemical shifts using PCM (Polarizable Continuum Model) .
Q. How can researchers design assays to evaluate the bioactivity (e.g., enzyme inhibition) of this compound, given its structural similarity to known pharmacophores?
- Methodological Answer :
- Target Selection : Prioritize enzymes with isoxazole-binding pockets (e.g., COX-2, GABA transaminase).
- In Vitro Assays : Use fluorescence-based inhibition assays (e.g., NADH depletion for oxidoreductases) with IC determination. Include positive controls (e.g., valdecoxib for COX-2) .
- SAR Studies : Modify the methylamine group to assess its role in binding affinity .
Q. What factors influence the hydrolytic stability of the methylamine group under physiological conditions, and how can stability be enhanced?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC. The methylamine group is prone to oxidation at pH > 7 .
- Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) or formulate as a prodrug (e.g., acetylated amine) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
